molecular formula C10H13N3O2S B13224140 N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine

N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine

Cat. No.: B13224140
M. Wt: 239.30 g/mol
InChI Key: XLNRSGGKHIRGIB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the (2-methoxyethyl)amine Group: This can be achieved through nucleophilic substitution reactions where the amine group is introduced to the oxadiazole-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can yield corresponding amines or alcohols.

Scientific Research Applications

(2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

    Medicine: It may serve as a lead compound for the development of new therapeutic agents.

    Industry: Its unique structural features make it useful in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The thiophene ring can enhance the compound’s binding affinity and specificity. The methoxyethyl group can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2-methoxyethyl)({[5-(phenyl)-1,3,4-oxadiazol-2-yl]methyl})amine
  • (2-methoxyethyl)({[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine
  • (2-methoxyethyl)({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine

Uniqueness

(2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

2-methoxy-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]ethanamine

InChI

InChI=1S/C10H13N3O2S/c1-14-5-4-11-7-9-12-13-10(15-9)8-3-2-6-16-8/h2-3,6,11H,4-5,7H2,1H3

InChI Key

XLNRSGGKHIRGIB-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=NN=C(O1)C2=CC=CS2

Origin of Product

United States

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